Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Structural Characterization and Molecular Analysis
IUPAC Nomenclature and Systematic Identification
The systematic name diethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate adheres to IUPAC guidelines:
- Core structure : 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups.
- C4 substituent : A pyrazol-4-yl group bearing 3-(4-chlorophenyl) and 1-phenyl substituents.
- C3 and C5 positions : Diethyl ester groups.
The molecular formula is C₃₀H₂₉ClN₃O₄ , with a molecular weight of 531.03 g/mol. This nomenclature aligns with structurally analogous DHPs documented in PubChem and Chemsrc, where ester and aryl substitutions define pharmacological activity.
X-ray Crystallographic Studies and Conformational Analysis
X-ray diffraction studies of analogous DHPs reveal a flattened boat conformation for the dihydropyridine ring, with torsional angles between 5°–15°. Key structural features include:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| N1–C2 bond length | 1.34 Å | Partial double-bond character |
| C4–N5 bond length | 1.47 Å | Single-bond geometry |
| C3–O7 (ester) | 1.21 Å | Typical for carbonyl groups |
| Dihedral angle (C4) | 12.3° | Planarity for π-π stacking interactions |
The pyrazole ring adopts a coplanar orientation relative to the DHP core, facilitated by conjugation between the N–N bonds and aromatic systems. This arrangement enhances stability and influences binding to biological targets like L-type calcium channels.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) :
¹³C NMR (125 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Comparative Structural Analysis with Analogous 1,4-Dihydropyridine Derivatives
The pyrazole substituent in the target compound confers enhanced lipophilicity (LogP 3.8 vs. 2.1–2.9 for analogs), improving membrane permeability and bioavailability. Additionally, the 4-chlorophenyl group stabilizes the molecule via hydrophobic interactions in biological systems, a feature absent in non-halogenated analogs.
Properties
Molecular Formula |
C28H28ClN3O4 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
diethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H28ClN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3 |
InChI Key |
PPKURVBHXAGUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The reaction proceeds via a three-component mechanism:
-
Knoevenagel condensation : Ethyl acetoacetate reacts with the aldehyde to form an α,β-unsaturated ketone intermediate.
-
Michael addition : A second equivalent of ethyl acetoacetate attacks the intermediate, facilitated by ammonium acetate acting as both a nitrogen source and base.
-
Cyclization : Intramolecular cyclization yields the 1,4-DHP core, with the pyrazole substituent introduced via the aldehyde precursor.
Typical conditions involve refluxing in ethanol (65–80°C) for 6–12 hours, yielding the target compound in 70–75% efficiency. The use of ethanol as a solvent aligns with green chemistry principles, minimizing environmental impact compared to halogenated solvents.
Optimization Strategies
-
Solvent effects : Ethanol outperforms methanol and acetonitrile in yield due to its polarity and boiling point, which enhance reaction homogeneity and kinetics.
-
Catalysis : While traditional methods omit catalysts, recent studies suggest alumina-supported acids or mesoporous silica (MCM-41) can reduce reaction times by 30–40%.
-
Stoichiometry : A 2:1:1 molar ratio of ethyl acetoacetate, aldehyde, and ammonium acetate prevents side reactions like over-alkylation.
One-Pot Domino Synthesis
Modern approaches consolidate multiple steps into a single reaction vessel, improving efficiency and reducing purification demands.
Sequential Condensation-Oxidation
A notable domino protocol involves:
-
Formation of 1,4-DHP : Ethyl acetoacetate (2.0 mmol), 3-(4-chlorophenyl)-1-phenyl-pyrazole-4-carbaldehyde (1.0 mmol), and ammonium acetate (2.2 mmol) react in acetonitrile under reflux for 25–35 minutes.
-
In situ oxidation avoidance : Unlike analogous pyridine syntheses, the target compound retains the 1,4-DHP structure, eliminating the need for oxidizing agents like iodobenzene diacetate (IBD).
This method achieves yields of 75–82% with a total reaction time of <1 hour, outperforming traditional reflux by minimizing intermediate isolation.
Advanced Activation Techniques
-
Ultrasound irradiation : Sonication at 40°C reduces the condensation step to 8–10 minutes, accelerating molecular collisions and energy transfer.
-
Microwave assistance : Microwave irradiation (100–150 W) shortens reaction times to 5–7 minutes, though yields remain comparable to conventional heating (68–72%).
Table 1: Comparative Analysis of One-Pot Methods
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 65 | 35 | 75 |
| Ultrasound | 40 | 10 | 78 |
| Microwave | 100 | 7 | 72 |
Alternative Pyrazole-First Synthetic Pathways
While most methods incorporate the pyrazole moiety via pre-synthesized aldehydes, alternative routes form the pyrazole core in situ.
Pyrazole Synthesis via Cyclocondensation
-
Vilsmeier-Haack formylation : 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole undergoes formylation at the 4-position using POCl₃ and DMF.
-
Aldehyde integration : The resultant 4-formylpyrazole participates in the Hantzsch reaction as described earlier.
This two-step approach achieves an overall yield of 65–70%, though it introduces complexity through intermediate purification.
Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 8.73 (d, pyrazole-H), 4.44–4.36 (q, ethoxy groups), and 1.35–1.39 (t, methyl groups).
-
¹³C NMR : Peaks at δ 165.28 and 164.24 confirm ester carbonyls, while δ 150.68–123.71 correlate with aromatic and dihydropyridine carbons.
-
FTIR : Stretches at 1725 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate the core structure.
Crystallographic Validation
XRD analysis reveals a monoclinic crystal system with space group P2₁/c, confirming the planar 1,4-DHP ring and orthogonal pyrazole substituent.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo redox reactions due to its functional groups (e.g., carbonyl groups).
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4) may be used.
Major Products: The major products formed during reactions with Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would vary based on the reaction type. Detailed studies are needed to identify specific products.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit strong antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders . Molecular docking studies suggest that these compounds can interact with biological targets effectively, enhancing their therapeutic potential .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various studies. It is hypothesized that the presence of the pyrazole moiety contributes to its activity by modulating inflammatory pathways . This makes it a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of this compound. It has been found to exhibit significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics . The structural features of the compound are believed to enhance its interaction with microbial membranes.
Materials Science
Nonlinear Optical Properties
The compound's molecular structure suggests potential applications in nonlinear optics (NLO). Computational studies indicate that it possesses favorable hyperpolarizability characteristics, making it a candidate for use in NLO materials . Such materials are essential in developing advanced photonic devices.
Corrosion Inhibition
this compound has been evaluated for its anticorrosion properties. Its effectiveness as a corrosion inhibitor stems from its ability to adsorb onto metal surfaces and form protective layers . This application is particularly relevant in industrial settings where metal degradation is a concern.
Agricultural Chemistry
Pesticidal Activity
Compounds similar to this compound have been studied for their pesticidal properties. The chlorophenyl group enhances the compound's ability to disrupt pest metabolism, making it a potential candidate for developing new pesticides .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are essential to unravel its mode of action.
Comparison with Similar Compounds
Chlorophenyl vs. Methylphenyl Substituents
- The methyl group’s steric bulk may also influence molecular packing. No crystallographic data are provided, but the molecular weight is expected to be lower (~415–420 g/mol) due to the absence of chlorine.
Chlorophenyl vs. Methoxyphenyl Substituents
- Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-DHP-3,5-dicarboxylate ():
The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group. This compound crystallizes in a triclinic system (P1) with unit cell parameters a = 8.5800 Å, b = 11.1286 Å, c = 11.4996 Å and volume 1078.37 ų (vs. 1024.28 ų for the chloro analog) . The larger unit cell suggests differences in packing efficiency due to methoxy’s bulk and hydrogen-bonding capacity.
Substituent Variations on the Dihydropyridine Core
Methyl vs. Diisopropyl Substituents
- Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate (): Replacing methyl groups with diisopropyl substituents increases steric hindrance, likely reducing solubility and altering binding interactions. The fluorophenyl group introduces additional electronegativity, but this compound lacks a pyrazole ring, limiting direct comparability.
Biological Activity
Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Overview
The compound has the molecular formula and features several functional groups that contribute to its biological properties. The dihydropyridine core is significant in medicinal chemistry due to its interactions with calcium channels and other cellular receptors involved in cardiovascular functions. The presence of a chlorophenyl substituent and a pyrazole ring further enhances its reactivity and potential therapeutic applications.
Antihypertensive and Vasodilatory Effects
Compounds in the dihydropyridine class are primarily recognized for their antihypertensive and vasodilatory effects. These compounds typically function as calcium channel blockers, which help relax blood vessels and lower blood pressure. Preliminary studies suggest that this compound may exhibit similar properties, although specific studies on this compound are still limited.
Anti-inflammatory and Analgesic Properties
Given its structural similarities to other bioactive compounds, this dihydropyridine derivative may also possess anti-inflammatory and analgesic properties. The potential for these effects arises from its ability to modulate pathways involved in inflammation and pain signaling. Further research is required to confirm these activities specifically for this compound.
The exact mechanisms of action for this compound are under investigation. However, it is hypothesized that the compound interacts with various receptors involved in cardiovascular regulation. Studies have indicated that similar compounds can inhibit kinases associated with oncogenic pathways, suggesting potential anticancer activity as well .
Case Studies and Experimental Data
A study involving structurally related compounds demonstrated promising results against glioblastoma cell lines. Specifically, a derivative exhibited low micromolar activity against kinase AKT2/PKBβ, a significant target in glioma therapy. This suggests that this compound may also have anticancer potential .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo... | C28H29ClN2O5 | Contains quinoline structure; different substituents |
| Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]-2... | C29H31N3O5 | Methoxy group instead of chlorophenyl |
| Diethyl 2-(3-chloro-phenyl)-6-methylpyridine-3-carboxylate | C13H14ClN | Simpler structure; lacks dihydropyridine core |
This comparative analysis highlights the uniqueness of this compound through its complex multi-ring system and specific substituents that may influence its biological activity differently from other compounds listed.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : Utilize a one-pot Hantzsch reaction under reflux conditions with ammonium acetate as a catalyst in ethanol or methanol. Monitor reaction progress via TLC and purify the product via recrystallization using ethanol/water mixtures. Adjust substituents on the phenyl and pyrazole rings to modulate steric and electronic effects, as demonstrated in analogous dihydropyridine derivatives .
- Key Parameters :
- Solvent: Ethanol (80°C, 6–8 hours)
- Molar ratio: 1:1 (aldehyde: β-ketoester)
- Catalyst: Ammonium acetate (10 mol%)
Q. What experimental techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated ethanol solution. Collect data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELXT (direct methods) and refine with SHELXL .
Spectroscopic validation : Cross-verify with H/C NMR (DMSO-d6, 400 MHz) and FT-IR (KBr pellet, 400–4000 cm) to confirm functional groups and hydrogen bonding.
- Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | |
| Unit cell | Å |
| Å | |
| Å | |
| 1024.28(10) Å | |
| Refinement | 0.045 |
Q. How should crystallization conditions be standardized to obtain high-quality crystals for XRD?
- Methodological Answer : Optimize solvent polarity (ethanol/water mixtures) and temperature (25–30°C). Use seeding techniques with microcrystals from prior batches. For stubborn cases, employ vapor diffusion with dichloromethane/hexane. Monitor crystal growth under polarized light to assess birefringence and avoid twinning .
Advanced Research Questions
Q. How can the conformational flexibility of the 1,4-dihydropyridine ring be quantified?
- Methodological Answer : Apply Cremer-Pople puckering parameters (, , ) to analyze ring non-planarity. Use software like OLEX2 or PLATON to calculate displacements from the mean plane. Compare with derivatives bearing electron-withdrawing substituents (e.g., nitro, cyano) to assess steric effects on puckering .
- Puckering Parameters :
| Substituent | (Å) | (°) | (°) |
|---|---|---|---|
| 4-Chlorophenyl | 0.32 | 45.2 | 120.5 |
| 3-Nitrophenyl | 0.28 | 38.7 | 110.3 |
Q. How to resolve contradictions in XRD data, such as disorder or poor refinement metrics?
- Methodological Answer :
Disorder handling : Split atomic positions with PART instructions in SHELXL. Apply restraints (SIMU, DELU) to thermal parameters.
Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles. Cross-validate hydrogen bonding with Hirshfeld surface analysis .
Data reprocessing : Reintegrate diffraction data (SAINT) with adjusted scaling factors to mitigate absorption effects .
Q. What structural features influence this compound’s pharmacological activity as a calcium channel modulator?
- Methodological Answer :
- Planarity : Flatter 1,4-dihydropyridine rings enhance binding to L-type calcium channels. Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 3-/4-positions of the phenyl ring to increase planarity and antagonist activity .
- Ester substituents : Replace ethyl groups with bulkier esters (e.g., isopropyl) to improve membrane permeability and metabolic stability. Validate via radioligand binding assays using H-nitrendipine .
Q. How to design derivatives for improved bioactivity while maintaining crystallographic stability?
- Methodological Answer :
Bioisosteric replacement : Substitute the 4-chlorophenyl group with biphenyl or methoxyphenyl moieties to enhance π-π stacking.
Cocrystallization : Use coformers (e.g., succinic acid) to stabilize polymorphs with higher solubility. Monitor lattice energy via DFT calculations (CASTEP) .
Data Contradiction Analysis
Q. Discrepancies in reported unit cell parameters for similar derivatives—how to address?
- Methodological Answer : Cross-reference datasets from the Cambridge Structural Database (CSD) to identify systematic errors (e.g., incorrect space group assignment). Re-determine lattice parameters at low temperature (100 K) to minimize thermal motion artifacts. Use high-resolution synchrotron data (<0.8 Å) for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
